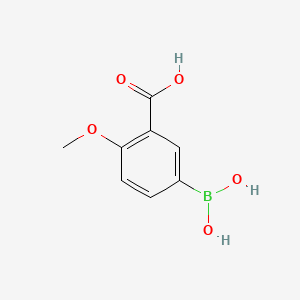

5-Borono-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-borono-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWFWNYFKBAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657054 | |

| Record name | 5-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-12-1 | |

| Record name | 5-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxyphenylboronic Acid

Abstract: This document provides a comprehensive technical examination of 5-bromo-2-methoxyphenylboronic acid, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this guide delves into the core physicochemical properties, spectroscopic signatures, reactivity profiles, and safe handling protocols for this versatile building block. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to empower scientists to harness the full potential of 5-bromo-2-methoxyphenylboronic acid in their research and development endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Introduction: Strategic Importance in Synthesis

5-Bromo-2-methoxyphenylboronic acid is a substituted arylboronic acid that has become an indispensable tool in the synthesis of complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic acid moiety and the bromo substituent. The boronic acid group is a venerable participant in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[2][3] The presence of both a bromine atom and a boronic acid allows for its use in sequential, site-selective cross-coupling strategies to build highly functionalized biaryl and poly-aryl systems, which are common motifs in pharmaceuticals and advanced materials.[1][4][5]

The methoxy group at the ortho-position to the boronic acid exerts significant electronic and steric influence, modulating the reactivity of the molecule and often imparting desirable solubility characteristics. Understanding the fundamental physicochemical properties of this reagent is not merely an academic exercise; it is critical for reaction optimization, process scale-up, and ensuring reproducible, high-yielding synthetic outcomes.

Chemical Identity and Core Physical Properties

Accurate identification and knowledge of basic physical constants are the foundation of any chemical protocol. 5-Bromo-2-methoxyphenylboronic acid is typically supplied as a stable, crystalline solid.

Structural and Identification Data

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

} Figure 1: Chemical Structure of 5-Bromo-2-methoxyphenylboronic acid.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties of 5-bromo-2-methoxyphenylboronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89694-45-1 | [1][6] |

| Molecular Formula | C₇H₈BBrO₃ | [1] |

| Molecular Weight | 230.85 g/mol | [1][6][7] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 130-135 °C (lit.) | [6] |

| Purity | Typically ≥95% - ≥98% (by HPLC) | [1][6] |

| Synonyms | 5-Bromo-2-methoxybenzeneboronic acid | [1][6] |

Spectroscopic Characterization

While specific spectra are dependent on the instrument and conditions, the following provides an expert analysis of the expected spectroscopic signature, crucial for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the following signals are expected:

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as distinct signals, likely in the δ 7.0-7.8 ppm range. Their splitting patterns (doublets, doublets of doublets) are dictated by ortho- and meta-coupling constants, providing definitive proof of the 1,2,5-substitution pattern.

-

Methoxy Protons (3H): A sharp singlet corresponding to the -OCH₃ group will be observed, typically upfield around δ 3.8-4.0 ppm.

-

Boronic Acid Protons (2H): The acidic B(OH)₂ protons often appear as a broad singlet which can exchange with residual water in the solvent. Its chemical shift is highly variable and it may not always be observed.

-

-

¹³C NMR: The carbon spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the boron (C-B) will appear at a unique chemical shift, often around δ 120-140 ppm, though it can be broad. The remaining five aromatic carbons and the single methoxy carbon (δ 55-60 ppm) will also be present.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups:

-

O-H Stretch: A very broad and strong absorption band in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretches of the boronic acid group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

-

B-O Stretch: A strong, characteristic band for the B-O single bond is typically found in the 1310-1380 cm⁻¹ region.

-

C-O Stretch: The aryl ether C-O stretch will be visible as a strong band around 1240-1280 cm⁻¹.

Reactivity Profile and Synthetic Applications

The synthetic utility of 5-bromo-2-methoxyphenylboronic acid is dominated by its role in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[3] The generally accepted catalytic cycle is a model of organometallic chemistry and provides insight into the required reaction conditions.

Causality of Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential . Its role is to activate the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the crucial transmetallation step with the palladium center.[3] The choice of base can significantly impact reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic coupling partners and the catalyst.

-

Inert Atmosphere: Degassing solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would terminate the catalytic cycle.[8]

dot graph "suzuki_cycle" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=10]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];

} Figure 2: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: 5-Bromo-2-methoxyphenylboronic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][10][11] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[6]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[10][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) under an inert gas, as boronic acids can be sensitive to moisture and air over long periods.[1][9]

Experimental Protocols

The following protocols are provided as validated, step-by-step guides for characterizing and using 5-bromo-2-methoxyphenylboronic acid.

Protocol: Melting Point Determination

Objective: To verify the melting point range of a sample and assess its purity. A sharp melting range close to the literature value indicates high purity.

-

Instrument Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).

-

Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline powder into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the apparatus.

-

Heating Profile: Use a rapid heating rate (10-15 °C/min) to approach the expected melting point (~131 °C). Then, reduce the heating rate to 1-2 °C/min approximately 10 °C below the expected value.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl product using 5-bromo-2-methoxyphenylboronic acid as a coupling partner. This protocol is a general template and may require optimization for different substrates.

dot graph "suzuki_workflow" { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=10]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];

} Figure 3: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 equiv.), 5-bromo-2-methoxyphenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[2][8]

-

Inerting: Seal the flask with a septum, then evacuate the atmosphere and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. New Project | Virtual tour generated by Panotour [fernhotels.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. 5-溴-2-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Bromo-2- methoxyphenylboronic acid - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. aobchem.com [aobchem.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Arylboronic Acids in Modern Chemistry

Arylboronic acids and their derivatives have become indispensable tools in the arsenal of the modern synthetic chemist, particularly within the realms of pharmaceutical and materials science.[1][2][3] Their remarkable versatility, primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient and precise construction of carbon-carbon bonds, a fundamental process in the creation of complex organic molecules.[1][4][5] This capability is crucial for the synthesis of biaryl structures, a common motif in a multitude of pharmaceutical agents.[1] Beyond their role as coupling partners, the unique electronic nature of the boronic acid moiety allows for reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems.[6][7][8][9]

The journey from conceptualizing a novel arylboronic acid to its application is paved with intricate synthetic challenges and demands rigorous characterization to ensure purity, stability, and reactivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles and practical methodologies for the synthesis and characterization of these vital compounds. It aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and providing validated protocols.

Part 1: Strategic Synthesis of Novel Arylboronic Acids

The synthesis of arylboronic acids is a well-established field, yet the quest for novel structures with tailored electronic and steric properties necessitates a deep understanding of the available synthetic routes. The choice of method is often dictated by the nature of the starting material, functional group tolerance, and desired scale of the reaction.

Foundational Synthetic Approaches

Several classical and modern methods are employed for the synthesis of arylboronic acids:

-

From Aryl Halides via Organometallic Intermediates: One of the most common methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester, followed by acidic hydrolysis.[2][10][11] This approach is broadly applicable but can be limited by the functional group compatibility of the highly reactive organometallic intermediates.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a milder alternative with excellent functional group tolerance.[2][12] This method directly yields the boronic ester, which can be hydrolyzed to the corresponding boronic acid.

-

Iridium-Catalyzed C-H Borylation: For the direct functionalization of arenes, iridium-catalyzed C-H borylation has emerged as a powerful tool.[10][11] This method allows for the synthesis of arylboronic esters from unfunctionalized arenes, offering a highly atom-economical route.[2]

Step-by-Step Protocol: Miyaura Borylation of an Aryl Bromide

This protocol outlines a general procedure for the synthesis of an arylboronic acid pinacol ester, a stable and easily handled precursor to the free boronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Pd(dppf)Cl₂] (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel or recrystallization.

Challenges and Solutions in Synthesis

A significant challenge in working with boronic acids is their potential instability.[13][14] Some are susceptible to protodeboronation (cleavage of the C-B bond), especially under acidic or basic conditions.[15][16][17] Oxidation of the boron center is another degradation pathway.[15]

Strategies to Overcome Instability:

-

Use of Protecting Groups: Converting boronic acids to their corresponding esters, such as pinacol[18], MIDA (N-methyliminodiacetic acid)[13][14][18], or trifluoroborate salts[18], can significantly enhance their stability. These protected forms are often more amenable to purification and can be used directly in cross-coupling reactions or deprotected under specific conditions.

-

Careful Handling and Storage: Boronic acids should be stored in a cool, dry place, often under an inert atmosphere, to minimize degradation.[15]

Part 2: Rigorous Characterization of Novel Arylboronic Acids

Thorough characterization is paramount to confirm the identity, purity, and stability of a newly synthesized arylboronic acid. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are fundamental for confirming the structure of the aryl framework and the presence of expected functional groups.

-

¹¹B NMR: This is a powerful and direct method for observing the boron center.[6][19][20] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.[6] A trigonal planar (sp²) boronic acid typically shows a broad signal in the range of 27-33 ppm, while a tetrahedral (sp³) boronate ester or a boronate complex will appear further upfield (8-18 ppm).[6] This technique is particularly useful for monitoring the formation of boronate esters and studying interactions with diols.[6][7][8]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to determine the molecular weight of the synthesized arylboronic acid.[21][22] It's important to be aware that boronic acids can exhibit complex behavior in the mass spectrometer, sometimes forming adducts or dehydrating to form boroxines (cyclic trimers).[21][23]

Analytical and Physical Characterization

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compound and for identifying any impurities.

-

Melting Point: A sharp melting point is a good indicator of a pure crystalline compound.

Stability Studies: The stability of a novel arylboronic acid should be assessed under various conditions (e.g., pH, temperature, exposure to air and moisture) to establish appropriate handling and storage protocols.[15] NMR spectroscopy can be used to monitor for degradation products over time.

Experimental Workflow for Characterization

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ftp.orgsyn.org [ftp.orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Key Synthetic Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

5-bromo-2-methoxyphenylboronic acid is a versatile organoboron compound crucial in modern organic synthesis.[1] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures, making it invaluable in the fields of medicinal chemistry and materials science.[1] An unambiguous understanding of its structure and purity is paramount for its effective application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both theoretical interpretation and practical, field-proven methodologies.

Physicochemical & Structural Properties

A foundational step in any analysis is the confirmation of the compound's basic properties.

| Property | Value | Source(s) |

| Compound Name | 5-bromo-2-methoxyphenylboronic acid | [2] |

| Synonyms | 5-Bromo-2-methoxybenzeneboronic acid | [1][2] |

| CAS Number | 89694-45-1 | [1][3] |

| Molecular Formula | C₇H₈BBrO₃ | [1] |

| Molecular Weight | 230.85 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 130-135 °C |

Core Challenge in Analysis: The Boroxine Equilibrium

A critical consideration when analyzing arylboronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can significantly complicate spectral interpretation, particularly in NMR, by presenting a mixture of species in solution. The experimental protocols outlined herein are designed to mitigate or account for this behavior. For instance, the choice of a hydrogen-bond-disrupting solvent like DMSO-d₆ for NMR analysis is a deliberate strategy to favor the monomeric boronic acid form.[5]

Caption: Equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Expert Insights: ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 5-bromo-2-methoxyphenylboronic acid, we expect distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group.

-

Aromatic Region (δ 6.8-7.6 ppm): The substitution pattern on the benzene ring (methoxy at C2, bromine at C5) breaks its symmetry, resulting in three unique aromatic protons. Their coupling patterns (doublets and doublets of doublets) are definitive for confirming the substitution pattern.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Boronic Acid Protons (δ ~8.0 ppm, broad): The two -OH protons on the boron atom are acidic and often exchange with trace water in the solvent. This typically results in a broad singlet that can sometimes be difficult to observe.

Expert Insights: ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[6] Due to the molecule's asymmetry, seven distinct carbon signals are expected.

-

Aromatic Carbons (δ 110-160 ppm): Six unique signals will appear in this region. The carbon attached to the electron-donating methoxy group (C2) will be shifted downfield, while the carbon bonded to the boron atom (C1) will also be distinct. The carbon bearing the bromine atom (C5) will show a characteristic shift.

-

Methoxy Carbon (δ ~56 ppm): A single peak corresponding to the methoxy group's carbon atom will appear in the aliphatic region.

Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts based on the molecular structure and data from analogous compounds.[7][8]

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~7.5 - 7.6 | Ar-H (H6) | ~160 | C2 (Ar-C-O) |

| ~7.4 - 7.5 | Ar-H (H4) | ~138 | C6 (Ar-CH) |

| ~6.8 - 6.9 | Ar-H (H3) | ~135 | C4 (Ar-CH) |

| ~8.0 (broad s) | B(OH)₂ | ~118 | C5 (Ar-C-Br) |

| ~3.8 (s) | OCH₃ | ~115 | C3 (Ar-CH) |

| ~112 | C1 (Ar-C-B) | ||

| ~56 | OCH₃ |

Note: Spectra run in DMSO-d₆.

Protocol for NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 5-bromo-2-methoxyphenylboronic acid.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to disrupt intermolecular hydrogen bonding, which helps to break up the boroxine trimer and favor the monomeric boronic acid, leading to a simpler, more interpretable spectrum.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse ('zg30').

-

Number of Scans: 16-32. Rationale: This provides an excellent signal-to-noise ratio for the concentrated sample.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse program ('zgpg30').

-

Number of Scans: ≥ 1024. Rationale: A higher number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay (d1): 5 seconds. Rationale: A longer delay ensures full relaxation of quaternary carbons, which have longer relaxation times.

-

Referencing: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Interpretation of Key IR Absorption Bands

The IR spectrum is characterized by specific absorption bands corresponding to the vibrational modes of the molecule's bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1380 - 1330 | B-O stretch | Boronic acid |

| 1250 - 1200 | C-O stretch | Aryl ether |

| ~600 - 500 | C-Br stretch | Aryl bromide |

Source: Predicted values based on spectroscopic principles and data for similar compounds.[5][7]

Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.[9]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid 5-bromo-2-methoxyphenylboronic acid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure. Causality: This ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a strong, high-quality signal.

-

Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Molecular Ion and Isotopic Pattern

For 5-bromo-2-methoxyphenylboronic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.[10][11] The most critical feature in the mass spectrum will be the molecular ion peak (M⁺ or [M-H]⁻). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Intensity |

| [C₇H₈B⁷⁹BrO₃]⁺ | ~230.97 | - | ~100% |

| [C₇H₈B⁸¹BrO₃]⁺ | - | ~232.97 | ~98% |

Protocol for Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive or Negative Ion Mode):

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine.

Integrated Spectroscopic Workflow

The logical flow of analysis ensures a comprehensive and definitive structural confirmation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-methoxyphenylboronic Acid | 89694-45-1 | TCI AMERICA [tcichemicals.com]

- 3. aobchem.com [aobchem.com]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

An In-depth Technical Guide to the Solubility of 5-bromo-2-methoxyphenylboronic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-bromo-2-methoxyphenylboronic acid, a critical reagent in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, extrapolates data from structurally analogous arylboronic acids, and presents a robust experimental framework for researchers to determine solubility in their own laboratory settings. The ensuing discussion focuses on the practical implications of these solubility characteristics for reaction optimization, purification, and overall workflow efficiency in research and development. This document is intended for researchers, chemists, and drug development professionals who utilize 5-bromo-2-methoxyphenylboronic acid and seek a deeper understanding of its behavior in various solvent systems.

Introduction: The Synthetic Utility of 5-bromo-2-methoxyphenylboronic Acid

5-bromo-2-methoxyphenylboronic acid is a versatile building block in organic chemistry, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including biaryl and poly-aryl systems. These structural motifs are prevalent in a vast array of biologically active molecules, making 5-bromo-2-methoxyphenylboronic acid an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The efficiency and success of synthetic transformations involving this reagent are intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection is paramount for achieving optimal reaction kinetics, minimizing side reactions, and simplifying downstream purification processes. An understanding of the solubility profile of 5-bromo-2-methoxyphenylboronic acid is, therefore, not merely a matter of physical characterization but a critical parameter for practical and efficient synthesis.

Molecular Structure and Physicochemical Properties

To comprehend the solubility of 5-bromo-2-methoxyphenylboronic acid, it is essential to first examine its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₇H₈BBrO₃[1]

-

Appearance: White to light yellow crystalline powder[1]

-

Melting Point: Approximately 130-135 °C[2]

-

Key Structural Features:

-

Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic core.

-

Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is also known to form cyclic anhydrides (boroxines) upon dehydration, which can influence solubility.[4]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and participate in halogen bonding.

-

The presence of both polar (boronic acid, methoxy) and nonpolar (phenyl ring) functionalities suggests that the solubility of 5-bromo-2-methoxyphenylboronic acid will be highly dependent on the nature of the solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment and can be further categorized into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds). 5-bromo-2-methoxyphenylboronic acid, with its polar boronic acid and methoxy groups, is expected to exhibit greater solubility in polar solvents.

-

Hydrogen Bonding: The ability of the boronic acid group to form hydrogen bonds is a critical determinant of its solubility. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the -B(OH)₂ group, facilitating dissolution.

-

Dispersive Forces: These are weaker intermolecular forces that are present in all molecules and are the primary forces of attraction in nonpolar solvents. The phenyl ring of 5-bromo-2-methoxyphenylboronic acid will interact with nonpolar solvents via these forces.

Solubility Profile of 5-bromo-2-methoxyphenylboronic Acid

Table 1: Predicted Qualitative Solubility of 5-bromo-2-methoxyphenylboronic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The alcohol's ability to form strong hydrogen bonds with the boronic acid group and interact with the methoxy group should lead to good solvation. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups and have sufficient polarity to solvate the molecule. THF and other ethers are generally good solvents for arylboronic acids.[5][6][7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity but are not strong hydrogen bond acceptors, which may limit their ability to effectively solvate the boronic acid group. |

| Aromatic | Toluene, Benzene | Low | While the aromatic solvent can interact with the phenyl ring of the boronic acid, the overall polarity mismatch with the boronic acid and methoxy groups will likely result in poor solubility. |

| Nonpolar | Hexanes, Heptane | Very Low / Insoluble | The significant difference in polarity between the boronic acid and these aliphatic hydrocarbon solvents will result in minimal solubility. |

| Aqueous | Water | Very Low | Arylboronic acids generally exhibit low solubility in water.[8][9] The hydrophobic phenyl ring and the bromo substituent likely outweigh the hydrophilic character of the boronic acid and methoxy groups. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of 5-bromo-2-methoxyphenylboronic acid in a given solvent.

Materials and Equipment

-

5-bromo-2-methoxyphenylboronic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-bromo-2-methoxyphenylboronic acid to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours). This ensures that the solution reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

-

Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step removes any remaining solid particles that could artificially inflate the solubility measurement.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 5-bromo-2-methoxyphenylboronic acid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Instrumental Analysis (Optional but Recommended):

-

For higher accuracy, a calibration curve can be generated using standard solutions of known concentrations of 5-bromo-2-methoxyphenylboronic acid.

-

The filtered saturated solution can then be diluted to fall within the calibration range and analyzed by HPLC or UV-Vis spectrophotometry to determine the precise concentration.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Practical Implications for Researchers

The solubility of 5-bromo-2-methoxyphenylboronic acid has direct consequences for its application in organic synthesis.

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is a critical parameter in Suzuki-Miyaura reactions.[3] A solvent system must be chosen that can dissolve the boronic acid, the coupling partner (often an aryl halide), the base, and the palladium catalyst. Often, a mixture of solvents is employed, such as toluene/water, dioxane/water, or THF/water.[10] The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), while the organic phase dissolves the boronic acid and the aryl halide. Good solubility of the boronic acid in the organic phase is essential for efficient mass transport and high reaction rates.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[11][12] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. By understanding the solubility profile of 5-bromo-2-methoxyphenylboronic acid, an appropriate solvent or solvent pair can be selected for its purification. For instance, a solvent in which it has low solubility (e.g., toluene or a mixture of ethyl acetate and hexanes) might be a good candidate for recrystallization.

Decision-Making Diagram for Solvent Selection

Caption: Decision-making process for solvent selection based on application.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 5-bromo-2-methoxyphenylboronic acid in common organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its behavior. By synthesizing theoretical principles with data from analogous compounds, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocol provided herein empowers scientists to determine precise solubility data in their own laboratories, leading to more efficient and reproducible synthetic outcomes. A thorough understanding of solubility is not an academic exercise but a practical necessity for leveraging the full synthetic potential of this valuable reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-ブロモ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction joins an organoboron compound with an organic halide or pseudohalide.[4] Its significance in the advancement of chemistry was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

For professionals in drug discovery and development, the Suzuki-Miyaura reaction is an indispensable tool.[4][5] Its widespread adoption is due to its remarkably mild reaction conditions, broad functional group tolerance, the commercial availability and stability of its reagents, and the low toxicity of the boron-containing starting materials and by-products.[3][4][6] These features make it exceptionally well-suited for the synthesis of complex molecular architectures, including the biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs).[7][8][9] In medicinal chemistry, it is a go-to method for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies, accelerating the journey from lead generation to clinical candidate.[5][8]

This guide provides a detailed examination of the core principles of the Suzuki-Miyaura reaction, offering field-proven insights into the causality behind experimental choices, and delivering practical protocols for its successful implementation.

The Core Mechanism: Deconstructing the Catalytic Cycle

The power of the Suzuki-Miyaura reaction lies in a well-defined, palladium-driven catalytic cycle. The mechanism is generally understood to proceed through three fundamental steps: oxidative addition , transmetalation , and reductive elimination .[4][10][11] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]

Pillar 1: Oxidative Addition

The cycle begins when the active Pd(0) catalyst, typically stabilized by phosphine ligands (L), reacts with the organic electrophile (R¹-X).[4] The palladium atom inserts itself into the carbon-halogen bond, a process that oxidizes the metal from Pd(0) to Pd(II).[1][3] This step, which is often rate-determining, forms a square-planar Pd(II) intermediate.[1][4]

Causality: The choice of the organic halide is critical. The reaction rate is highly dependent on the C-X bond strength. Consequently, the reactivity follows the trend: I > Br > OTf (triflate) >> Cl .[12] While aryl iodides and bromides are highly reactive, the lower cost and greater availability of aryl chlorides have driven the development of highly active catalyst systems, particularly those using bulky, electron-rich phosphine ligands, which are capable of activating the stronger C-Cl bond.[13][14][15]

Pillar 2: Transmetalation

Transmetalation is the defining step of the Suzuki-Miyaura reaction, where the organic group (R²) is transferred from the boron atom to the palladium(II) center, displacing the halide (X).[16] This step cannot proceed efficiently with a neutral organoboron species.

The Indispensable Role of the Base: The base is arguably the most critical activator in the system.[17] Its primary role is to react with the boronic acid or ester to form a more nucleophilic tetracoordinate boronate "ate" complex (e.g., [R²-B(OH)₃]⁻).[18][19][20] This activation significantly increases the electron density on the organic group (R²), making it sufficiently nucleophilic to transfer to the electrophilic palladium(II) center.[17][18]

Pillar 3: Reductive Elimination

In the final step, the two organic fragments (R¹ and R²) on the palladium(II) center couple, forming the desired C-C bond in the product molecule (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][11]

Causality: The success of reductive elimination is heavily influenced by the ligands on the palladium center. Bulky phosphine ligands are known to promote this step.[13] They create steric crowding around the metal center, which is relieved upon elimination of the product, thus driving the reaction forward and accelerating catalyst turnover.

A Deep Dive into Reaction Components

The success of a Suzuki-Miyaura coupling is a self-validating system where each component must be chosen to work in concert. Understanding the function and interplay of each part is paramount for optimizing reaction outcomes.

The Organoboron Reagent: A Tale of Two Species

The choice between a boronic acid and a boronate ester is a critical decision based on a trade-off between reactivity and stability.[21]

| Feature | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., Pinacol Esters) |

| Reactivity | Generally more reactive, often leading to faster reaction times.[21] | Generally less reactive, may require more forcing conditions. |

| Stability | Susceptible to decomposition (e.g., protodeboronation, oxidation). Lower shelf-life.[21] | Significantly more stable, often crystalline solids. Easy to handle, purify, and store.[21] |

| Purity | Can be challenging to obtain in high purity due to decomposition propensity.[21] | Generally high purity is achievable via standard chromatography.[21] |

| Handling | May require storage under an inert atmosphere at low temperatures.[21] | Stable at room temperature and easy to handle in air.[21] |

Expert Insight: For early-stage drug discovery where rapid synthesis of analogues is key, the higher reactivity of boronic acids is often favored.[21] In later-stage development and process chemistry, where purity, reproducibility, and stability of starting materials are critical, the robustness of boronate esters makes them the superior choice.[21][22] Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, clarifying a long-held mechanistic question.[22][23]

The Palladium Catalyst and Ligand System

While Pd(0) is the active catalyst, stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are often used as pre-catalysts. These are reduced in situ to Pd(0), often by a phosphine ligand or through homocoupling of the organoboron reagent.[1]

The phosphine ligand is not a passive spectator; it is central to the catalyst's performance. Its steric and electronic properties dictate the catalyst's activity and stability.[13]

| Ligand Class | Key Examples | Characteristics & Field Insights |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | The Gold Standard for Versatility. These ligands, developed by the Buchwald group, are bulky and electron-rich.[14] This combination accelerates both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[13][14] They are highly effective for a broad range of substrates, including sterically hindered ones.[13] |

| Ferrocenyl Phosphines | dppf | Reliable and Well-Established. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that provides good stability to the palladium center. It is a common choice for a wide variety of couplings. |

| Trialkylphosphines | P(t-Bu)₃ | Highly Electron-Donating. These ligands are very effective at promoting oxidative addition but can sometimes make reductive elimination more difficult. They are particularly useful for less reactive electrophiles. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-Donors. NHCs form very stable complexes with palladium, making them resistant to decomposition at high temperatures. They have shown excellent activity for coupling aryl chlorides.[6] |

Expert Insight: The choice of ligand is a primary optimization parameter. For a novel or challenging coupling, screening a panel of ligands from different classes is a standard and highly effective strategy. Biaryl phosphines like SPhos and XPhos are often the first choice due to their exceptional scope and reactivity.[13][14]

The Base: More Than a Proton Scavenger

As established, the base's main role is to activate the organoboron reagent.[17] The choice of base can dramatically affect reaction rates and yields.

| Base | Common Examples | Characteristics & Field Insights |

| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Workhorses of Suzuki Coupling. Often used in aqueous/organic solvent mixtures. K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and a stronger base, often used for more challenging couplings. |

| Phosphates | K₃PO₄ | Strong, Non-Nucleophilic Base. A very common and effective choice, particularly with Buchwald-type ligands. It is often used in anhydrous organic solvents like toluene or dioxane.[13] |

| Hydroxides | NaOH, Ba(OH)₂, CsOH | Strong Bases. Can be very effective but may not be compatible with base-sensitive functional groups on the substrates. |

| Fluorides | CsF, KF | Specialized Use. Fluoride ions can also form a hypervalent silicate with the boron reagent, facilitating transmetalation. KF is particularly useful when substrates contain base-labile groups like esters.[20] |

Expert Insight: The selection of the base is interdependent with the solvent and substrates. For example, K₃PO₄ is highly effective in anhydrous toluene or dioxane, while Na₂CO₃ is typically used in biphasic systems with water. The reaction's pH, controlled by the base, can also influence side reactions like protodeboronation.

A Validated Experimental Protocol

The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction. This protocol serves as a robust starting point that can be adapted based on the specific substrates and required scale.

Workflow: Suzuki-Miyaura Coupling

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. organicreactions.org [organicreactions.org]

- 3. mt.com [mt.com]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. wwjmrd.com [wwjmrd.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. benchchem.com [benchchem.com]

- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

Abstract

Boronic acids and their derivatives have emerged from being niche chemical curiosities to indispensable tools in the arsenal of the modern organic chemist. Their unique electronic properties, general stability, and versatile reactivity have propelled them to the forefront of synthetic innovation, impacting fields from drug discovery and development to materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of boronic acids in contemporary organic synthesis. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental design, and present detailed protocols for their successful implementation.

Introduction: The Rise of a Versatile Reagent

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), were first reported in 1860.[1] However, it was the advent of palladium-catalyzed cross-coupling reactions that truly unlocked their synthetic potential.[2] Their appeal lies in a combination of factors: they are generally stable, crystalline solids that are amenable to handling and purification, possess low toxicity, and their byproducts are often easily removed.[2][3] This guide will explore the multifaceted roles of boronic acids, from their foundational use in carbon-carbon bond formation to their more nuanced applications in catalysis, as protecting groups, and in the development of chemical sensors.

Foundational Applications in Cross-Coupling Reactions

The ability of boronic acids to participate in transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly biaryls, which are common motifs in pharmaceuticals.[2][4]

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Nobel Prize-winning Suzuki-Miyaura coupling reaction is arguably the most significant application of boronic acids, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[5][6] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, functional group tolerance, and high yields.[5][6]

2.1.1. Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.2. Experimental Protocol: Synthesis of a Biaryl Compound

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

-

4-bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Add a 4:1 mixture of toluene and water (10 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenyltoluene.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using a copper catalyst.[9][10] This reaction is particularly valuable as it often proceeds under mild conditions, even in the presence of air, and tolerates a wide range of functional groups.[9][10]

2.2.1. Mechanistic Overview

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II) complex, followed by transmetalation with the boronic acid.[9][11] A key step is the generation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species.[9][11] The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle.[9][11]

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. nbinno.com [nbinno.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Discovery and Development of Substituted Phenylboronic Acids

Introduction: The Unique Chemistry of the Boron-Carbon Bond

Substituted phenylboronic acids represent a class of organoboron compounds that have transitioned from chemical curiosities to indispensable tools in modern science. Their remarkable versatility stems from the unique properties of the boron atom itself: its Lewis acidity, ability to form reversible covalent bonds with diols, and its capacity to participate in transition metal-catalyzed reactions.[1][2] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Initially recognized for their utility in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the role of substituted phenylboronic acids has expanded dramatically.[3][4] Today, they are integral to the design of sophisticated pharmaceuticals, advanced chemical sensors, and novel materials.[2][5] This expansion is a direct result of our growing understanding of how substituents on the phenyl ring can modulate the electronic properties and reactivity of the boronic acid moiety, allowing for the fine-tuning of their function for specific applications.

Part 1: The Synthetic Toolkit for Substituted Phenylboronic Acids

The accessibility of substituted phenylboronic acids is fundamental to their widespread use. While classical methods involving organolithium or Grignard reagents are still employed, modern synthetic chemistry is dominated by more functional-group-tolerant, palladium-catalyzed cross-coupling reactions.[6][7]

The Cornerstone: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds and is central to the synthesis and application of phenylboronic acids.[8][3] It involves the reaction of an organoboron compound (like a phenylboronic acid) with an organohalide, catalyzed by a palladium(0) complex.[3] The reaction's popularity is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[3][9]

Causality in the Catalytic Cycle: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

-

Catalyst/Ligand: The palladium catalyst must be in the Pd(0) oxidation state to initiate the cycle.[8] Phosphine ligands (e.g., PPh₃) are crucial for stabilizing the palladium center and modulating its reactivity. The choice of ligand influences the rates of oxidative addition and reductive elimination.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9] Common bases include carbonates (K₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. Mixtures of toluene, ethanol, and water are common.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Synthetic Protocol: One-Pot Ir-Catalyzed Borylation

A highly efficient method for preparing arylboronic acids directly from arenes involves an iridium-catalyzed C-H activation/borylation followed by oxidative cleavage.[6] This approach avoids the pre-functionalization required for traditional cross-coupling.

Step-by-Step Methodology:

-

Materials: Arene (10 mmol), bis(pinacolato)diboron (B₂pin₂) (5.5 mmol), [Ir(COD)(OMe)]₂ (0.1 mol %), dtbpy (0.2 mol %), THF (20 mL), Sodium periodate (NaIO₄) (15 mmol), Water (5 mL).

-

Setup: A dry Schlenk flask is charged with the arene, B₂pin₂, iridium catalyst, and ligand. The flask is evacuated and backfilled with argon three times.

-

Reaction (Borylation): Anhydrous THF is added, and the mixture is stirred at 80 °C for 16 hours. The reaction is monitored by GC-MS for the disappearance of the arene. Causality: The Ir catalyst facilitates the direct borylation of the C-H bond, and the pinacol ester is formed as a stable intermediate.

-

Workup (Oxidative Cleavage): The reaction mixture is cooled to room temperature. A solution of NaIO₄ in a 4:1 THF/water mixture is added. The mixture is stirred vigorously for 4 hours. Causality: NaIO₄ is a mild oxidant that cleaves the pinacol ester to the corresponding boronic acid without over-oxidizing other functional groups.[6]

-

Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Part 2: Phenylboronic Acids in Drug Discovery and Development

The ability of the boronic acid moiety to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serines or diols, is the cornerstone of its utility in medicinal chemistry.[10][11] This interaction allows boronic acid-containing drugs to act as potent transition-state analog inhibitors of enzymes.[12][13][14]

Mechanism of Action: Enzyme Inhibition

Boronic acids inhibit serine proteases by forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[12][14] This adduct mimics the transition state of substrate hydrolysis, leading to potent and reversible inhibition.[12][13]

Visualizing the Inhibition Mechanism

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Vaborbactam - Wikipedia [en.wikipedia.org]

- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds have become indispensable tools in modern synthetic chemistry, lauded for their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in medicinal chemistry and materials science continues to expand, with several boron-containing drugs approved for clinical use.[1][2] However, the diverse reactivity that makes these compounds so valuable also presents a spectrum of potential hazards. From the pyrophoric nature of some organoboranes to the more benign but still hazardous properties of boronic acids, a thorough understanding of their safe handling is paramount for any researcher in the field.

This guide provides an in-depth exploration of the safety and handling precautions for organoboron compounds, moving beyond a simple checklist to explain the causality behind best practices. It is designed to empower researchers to build a culture of safety and self-validating protocols within their laboratories.

Understanding the Spectrum of Hazard: A Class-Based Approach

The term "organoboron compound" encompasses a wide array of structures with varying reactivity and associated hazards.[3] A nuanced approach to safety requires recognizing the distinct characteristics of each class.

Organoboranes (Trialkylboranes, Dialkylboranes)

Organoboranes, particularly those with low molecular weight alkyl groups like triethylborane and trimethylborane, represent the most hazardous class of organoboron compounds.[4]

-

Pyrophoricity: Many neat or highly concentrated solutions of alkylboranes are pyrophoric, meaning they can spontaneously ignite upon contact with air.[4][5] This is due to the highly reactive, electron-deficient nature of the boron-carbon bond.[3] Trimethylborane is a pyrophoric gas that burns with a characteristic green flame.[1]

-

Water Reactivity: Organoboranes can react violently with water, often releasing flammable gases.[6]

-

Toxicity: While the primary hazard is their pyrophoricity, some organoboranes also exhibit toxicity.[5]

Boronic Acids and Boronate Esters

Boronic acids and their corresponding esters are the most commonly used organoboron reagents in synthetic chemistry, particularly in cross-coupling reactions.[7]

-

Stability: In stark contrast to organoboranes, most boronic acids and boronate esters are air- and moisture-stable solids or oils, making them significantly easier and safer to handle.[8] However, some can be sensitive to strong oxidizing conditions.[9]

-

Toxicity: Boronic acids generally exhibit low acute toxicity.[2] For example, the oral LD50 for phenylboronic acid in rats is 740 mg/kg.[10] However, they can be harmful if swallowed and may cause skin and eye irritation.[11][12] The GHS classification for phenylboronic acid includes "Acute toxicity, oral (Category 4)".[11]

-

Health Effects: Inhalation of boronic acid dust can cause respiratory irritation.[5] Chronic exposure to boron compounds, in general, can have adverse health effects.[13]

Borohydrides

While not all are strictly organoboron compounds (e.g., sodium borohydride), some, like sodium trialkylborohydrides, are powerful and often pyrophoric reducing agents that require specialized handling procedures similar to pyrophoric organoboranes.[4]

The Hierarchy of Controls: A Framework for Safe Handling

A robust safety plan for working with organoboron compounds relies on the "hierarchy of controls," a system that prioritizes the most effective measures for mitigating risk.

Elimination and Substitution

The most effective safety measure is to avoid the hazard altogether. Before working with a highly reactive organoboron compound, consider if a less hazardous alternative could achieve the same synthetic outcome. For example, can a stable boronic ester be used in place of a pyrophoric trialkylborane?

Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.

-

Chemical Fume Hood: All work with organoboron compounds, especially volatile or dusty materials, should be performed in a certified chemical fume hood to minimize inhalation exposure.[14][15]

-

Glove Box (Inert Atmosphere Box): For pyrophoric or highly air- and moisture-sensitive organoboranes, a glove box is the preferred engineering control.[5][14] It provides a controlled, inert atmosphere (typically nitrogen or argon), completely isolating the compounds from air and moisture.

Administrative Controls: Standard Operating Procedures and Training

Administrative controls are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs should be developed for all procedures involving organoboron compounds, especially high-hazard materials like pyrophorics. These SOPs should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.[14]

-

Training: All personnel who will be handling organoboron compounds must receive thorough training on the specific hazards, handling techniques, and emergency procedures outlined in the SOPs.[14] Hands-on training with a less hazardous material is recommended before working with pyrophoric reagents.[14]

-

"Buddy System": Never work alone when handling highly hazardous materials like pyrophoric organoboranes.[14]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for proper engineering and administrative controls.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield should be worn over goggles when there is a risk of explosion or splashes.[5][14] | Protects eyes from splashes and projectiles. A face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Double gloving is often recommended. An inner layer of nitrile gloves with an outer layer of chemical-resistant gloves (e.g., neoprene) or flame-resistant gloves for pyrophorics.[14] | Nitrile gloves provide good chemical resistance but are combustible.[5] An outer layer of flame-resistant material is crucial when handling pyrophorics. |

| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over 100% cotton clothing.[5][14] A chemical-resistant apron may be worn over the lab coat for added protection.[5] | Synthetic fabrics like polyester can melt and adhere to the skin in a fire, exacerbating burns. Flame-resistant materials provide critical protection in the event of a fire. |

| Footwear | Fully enclosed, chemical-resistant shoes.[5][14] | Protects feet from spills. |

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

The following protocols provide detailed procedures for handling different classes of organoboron compounds.

Protocol for Handling Pyrophoric Organoboranes (e.g., Triethylborane)

This protocol should be performed in a chemical fume hood or a glove box.

Materials:

-

Pyrophoric organoborane in a Sure/Seal™ bottle[14]

-

Dry, inert solvent (e.g., THF, hexanes)

-

Dry, nitrogen-flushed reaction flask with a rubber septum

-

Dry, gas-tight syringes and long needles (cannula)[14]

-

Inert gas source (nitrogen or argon) with a bubbler

-

Container of powdered lime (calcium oxide) or dry sand within arm's reach[5][14]

-